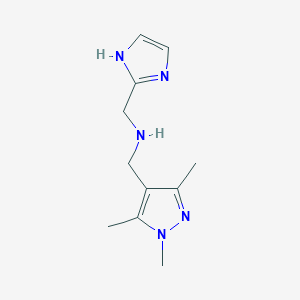![molecular formula C13H16N2O2 B7568877 Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate](/img/structure/B7568877.png)
Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate, also known as CMMP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CMMP is a synthetic compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate is not fully understood, but it has been suggested that it inhibits the activity of enzymes involved in cell division and DNA replication. Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate has also been suggested to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate has been shown to have significant biochemical and physiological effects. In vitro studies have shown that Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate inhibits the growth of cancer cells by inducing apoptosis. Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate has also been shown to have anti-inflammatory activity by inhibiting the production of cytokines. In addition, Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate has been reported to have analgesic and antipyretic effects.
Advantages and Limitations for Lab Experiments
Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate has several advantages for lab experiments. It is a stable compound that can be synthesized using different methods. Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate is also a versatile compound that can be used in different fields, including medicinal chemistry, material science, and analytical chemistry. However, Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate has some limitations for lab experiments. It is a synthetic compound that may not be readily available, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate. In medicinal chemistry, Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate can be further evaluated for its anticancer activity and potential application in drug delivery systems. In material science, Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate can be used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate can be further evaluated as a derivatizing agent for the analysis of amino acids and peptides. Furthermore, the mechanism of action of Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate can be further elucidated to better understand its biochemical and physiological effects.
Synthesis Methods
Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate can be synthesized using different methods, including the reaction of 3-cyanobenzyl chloride with methylamine followed by esterification with 2-bromo-2-methylpropanoic acid. Another method involves the reaction of 3-cyanobenzyl chloride with N-methyl-N-methylaminoethanol followed by esterification with methyl 2-bromo-2-methylpropanoate. These methods have been reported to yield high purity Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate.
Scientific Research Applications
Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate has been evaluated for its anticancer activity, and it was found to inhibit the growth of cancer cells. Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate has also been studied for its potential application in drug delivery systems. In material science, Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate has been used as a derivatizing agent for the analysis of amino acids and peptides.
properties
IUPAC Name |
methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(13(16)17-3)15(2)9-12-6-4-5-11(7-12)8-14/h4-7,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUBHBVADSKPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C)CC1=CC(=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-[(E)-3-(2-methylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568806.png)
![(2R)-1-[(E)-3-(4-methylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568812.png)
![3-Methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid](/img/structure/B7568817.png)
![3-Methyl-5-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid](/img/structure/B7568821.png)
![(2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568832.png)

![4-[1-[(4-Ethyl-1,3-thiazol-2-yl)amino]ethyl]benzonitrile](/img/structure/B7568846.png)
![(2R)-1-[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568851.png)
![(2R)-1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568861.png)
![(2R)-1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568862.png)
![N-[(1-methylindazol-3-yl)methyl]oxan-4-amine](/img/structure/B7568865.png)
![5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7568867.png)

